molecular formula C12H7ClO2 B1209325 1-Chlorodibenzo-p-dioxin CAS No. 35656-51-0

1-Chlorodibenzo-p-dioxin

Cat. No.: B1209325
CAS No.: 35656-51-0
M. Wt: 218.63 g/mol
InChI Key: VGGGRWRBGXENKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzodioxin derivatives that contain multiple chloride atoms bound to the benzene ring structures.

Scientific Research Applications

Dioxin Analysis and Environmental Monitoring

1-Chlorodibenzo-p-dioxin, as part of the dioxin family, is often studied in the context of environmental health and safety. One significant application is in the development of sensitive assays for dioxin analysis. For example, Shan et al. (2001) developed a highly sensitive dioxin immunoassay, which is optimized for environmental monitoring, particularly in soil and biota samples. This assay offers a rapid, cost-effective method for dioxin analysis, crucial for making regulatory decisions and environmental protection efforts (Shan et al., 2001).

Biodegradation and Environmental Remediation

Research on biodegradation pathways of dioxins, including this compound, is vital for environmental remediation. Ishiguro et al. (2000) identified microorganisms capable of efficiently biodegrading dioxins, such as Pseudomonas aeruginosa, which shows varying growth rates and degradation activity based on the degree of chlorine substitution in dioxins. This research is key to developing biotechnological treatments for dioxin decomposition, an essential step in mitigating environmental pollution (Ishiguro et al., 2000).

Mechanistic Understanding of Dioxin Toxicity

A critical area of research involves understanding the mechanisms underlying the toxicity of dioxins, including this compound. Studies like those by Steenland et al. (2004) review the carcinogenic potential of dioxins, shedding light on the mechanisms through which they act, such as the aryl hydrocarbon receptor pathway. This mechanistic understanding is crucial for assessing health risks associated with dioxin exposure and for developing targeted interventions (Steenland et al., 2004).

Innovative Methods for Dioxin Capture and Destruction

The development of novel methods for capturing and destroying dioxins is another significant area of research. Kulkarni et al. (2008) explored the use of ionic liquids for the absorption of dioxins from gaseous streams, proposing a new, efficient approach to reducing environmental contamination. This kind of research is vital for developing practical solutions to mitigate the impact of dioxins, including this compound, on the environment (Kulkarni et al., 2008).

Properties

IUPAC Name

1-chlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGGRWRBGXENKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872020
Record name 1-Chlorodibenzo[b,e][1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39227-53-7, 35656-51-0
Record name 1-Chlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39227-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name polychlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chlorodibenzo[b,e][1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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